2,6-dimethoxy-N-(3-methoxypropyl)benzamide
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Overview
Description
2,6-dimethoxy-N-(3-methoxypropyl)benzamide is a chemical compound with the molecular formula C13H19NO4. It is a benzamide derivative characterized by the presence of methoxy groups at the 2 and 6 positions of the benzene ring and a methoxypropyl group attached to the nitrogen atom of the amide group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-N-(3-methoxypropyl)benzamide typically involves the reaction of 2,6-dimethoxybenzoic acid with 3-methoxypropylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,6-dimethoxy-N-(3-methoxypropyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of 2,6-dimethoxybenzoic acid or 2,6-dimethoxybenzaldehyde.
Reduction: Formation of 2,6-dimethoxy-N-(3-methoxypropyl)aniline.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2,6-dimethoxy-N-(3-methoxypropyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antioxidant and antibacterial properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2,6-dimethoxy-N-(3-methoxypropyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating the activity of receptors on the cell surface or within the cell.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- 2,3-dimethoxy-N-(3-methoxypropyl)benzamide
- 3-acetoxy-2-methylbenzamide
- 2,6-dimethoxybenzamide
Uniqueness
2,6-dimethoxy-N-(3-methoxypropyl)benzamide is unique due to its specific substitution pattern on the benzene ring and the presence of the methoxypropyl group. This structural uniqueness may confer distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C13H19NO4 |
---|---|
Molecular Weight |
253.29 g/mol |
IUPAC Name |
2,6-dimethoxy-N-(3-methoxypropyl)benzamide |
InChI |
InChI=1S/C13H19NO4/c1-16-9-5-8-14-13(15)12-10(17-2)6-4-7-11(12)18-3/h4,6-7H,5,8-9H2,1-3H3,(H,14,15) |
InChI Key |
RNFZKKGDGFVROT-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC(=O)C1=C(C=CC=C1OC)OC |
Origin of Product |
United States |
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